molecular formula C10H11BrClNO B3174659 3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine CAS No. 954225-89-9

3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine

Cat. No.: B3174659
CAS No.: 954225-89-9
M. Wt: 276.56 g/mol
InChI Key: WIOLHSZCOUGNCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine is a chemical compound characterized by the presence of a bromine and chlorine atom attached to a phenoxy group, which is further linked to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine typically involves the reaction of 2-bromo-4-chlorophenol with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process parameters are optimized to achieve high efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The phenoxy group can undergo oxidation to form quinones, while reduction reactions can be used to modify the azetidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed

The major products formed from these reactions include substituted azetidines, quinones, and various derivatives of the phenoxy group, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The phenoxy group and the azetidine ring play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Bromochlorobenzene: A mixed aryl halide with similar bromine and chlorine substituents on a benzene ring.

    2-Bromo-4-chlorophenol: A precursor in the synthesis of 3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine.

Uniqueness

This compound is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature enhances its potential for diverse applications in various scientific fields.

Properties

IUPAC Name

3-[(2-bromo-4-chlorophenoxy)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c11-9-3-8(12)1-2-10(9)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOLHSZCOUGNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine
Reactant of Route 2
Reactant of Route 2
3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine
Reactant of Route 3
Reactant of Route 3
3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine
Reactant of Route 4
3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine
Reactant of Route 5
3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine
Reactant of Route 6
3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.